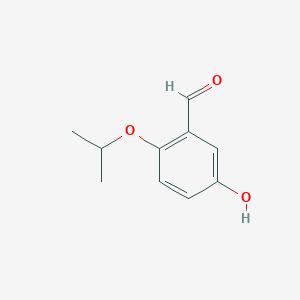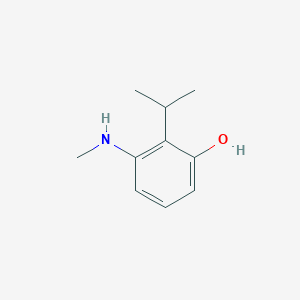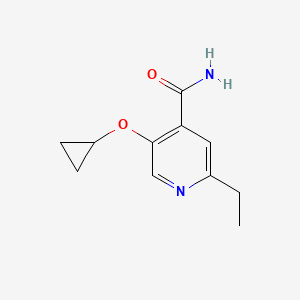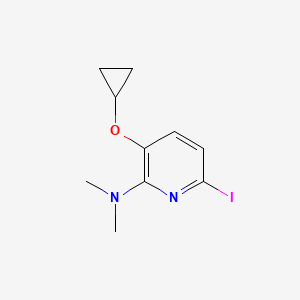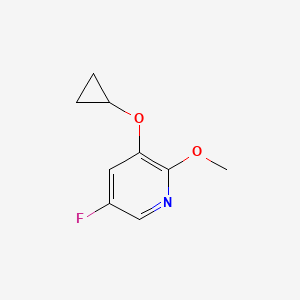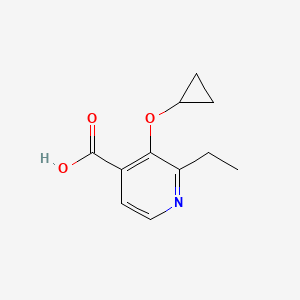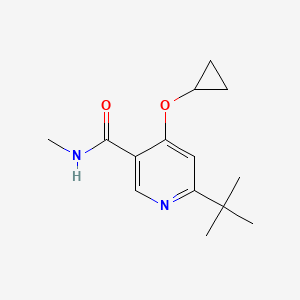
6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyclopropoxy group, and a nicotinamide moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide involves several steps. The synthetic route typically starts with the preparation of the nicotinamide core, followed by the introduction of the tert-butyl and cyclopropoxy groups. The reaction conditions often involve the use of specific reagents and catalysts to ensure the correct formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols .
Scientific Research Applications
6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, it is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
6-Tert-butyl-4-cyclopropoxy-N-methylnicotinamide can be compared to other similar compounds, such as 6-Tert-butyl-4-cyclopropoxy-N,N-dimethylnicotinamide. These compounds share similar structural features but may differ in their chemical properties and applications.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
6-tert-butyl-4-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)12-7-11(18-9-5-6-9)10(8-16-12)13(17)15-4/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChI Key |
NDOOEZQYTBCNJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=C1)OC2CC2)C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



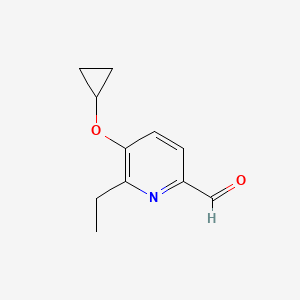
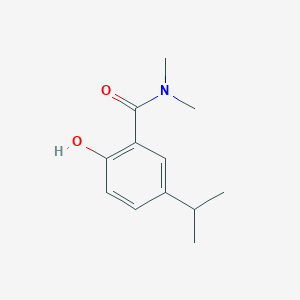
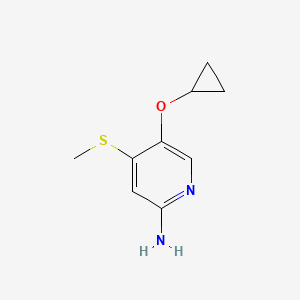


![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
